N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxybenzyl group, and a methylphenyl group, all connected through an imidazolidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate diamine with a diacid or its derivative under controlled conditions.
Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)acetamide: A derivative with similar structural features but different functional groups.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Another complex molecule with a different core structure but similar aromatic groups.
Uniqueness
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and the imidazolidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C26H24ClN3O4 |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O4/c1-17-6-12-21(13-7-17)30-25(32)23(15-24(31)28-20-10-8-19(27)9-11-20)29(26(30)33)16-18-4-3-5-22(14-18)34-2/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
JLBXHQMJVHSDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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